Product packaging for 5,8-Dibromo-4-chloroquinazoline(Cat. No.:)

5,8-Dibromo-4-chloroquinazoline

Cat. No.: B13277501
M. Wt: 322.38 g/mol
InChI Key: LPZXOPTVQKDDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dibromo-4-chloroquinazoline (CAS 1564683-35-7) is a multifunctional halogenated quinazoline derivative highly valued in medicinal chemistry and drug discovery research. Its molecular formula is C 8 H 3 Br 2 ClN 2 , with a molecular weight of 322.38 g/mol . This compound serves as a key synthetic intermediate for constructing complex molecular architectures. The distinct halogen atoms at the 4, 5, and 8 positions allow for sequential and regioselective functionalization via metal-catalyzed cross-coupling reactions, making it a powerful scaffold for generating diverse compound libraries . In anticancer research, this compound is a crucial precursor for synthesizing 4-anilinoquinazoline derivatives . These derivatives are extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in malignant tumors . The presence of bromine and chlorine atoms provides handles for structural elaboration to optimize drug-target interactions and antiproliferative activity against various cancer cell lines . Furthermore, the quinazoline core is a recognized privileged structure in medicinal chemistry, also enabling the development of vascular disrupting agents and tubulin polymerization inhibitors, which contribute to inducing apoptosis in cancer cells . Beyond oncology, this chemical scaffold shows significant promise in antibacterial research. Quinazolinone derivatives, accessible from intermediates like this compound, have demonstrated potent activity against resistant bacterial pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) . The ability to systematically modify the structure allows researchers to conduct thorough Structure-Activity Relationship (SAR) studies, fine-tuning properties to enhance potency and selectivity while minimizing cytotoxicity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3Br2ClN2 B13277501 5,8-Dibromo-4-chloroquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3Br2ClN2

Molecular Weight

322.38 g/mol

IUPAC Name

5,8-dibromo-4-chloroquinazoline

InChI

InChI=1S/C8H3Br2ClN2/c9-4-1-2-5(10)7-6(4)8(11)13-3-12-7/h1-3H

InChI Key

LPZXOPTVQKDDDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)C(=NC=N2)Cl)Br

Origin of Product

United States

Chemical Reactivity and Site Selective Functionalization of 5,8 Dibromo 4 Chloroquinazoline

Differential Reactivity of Halogen Substituents

The 5,8-Dibromo-4-chloroquinazoline scaffold presents a fascinating case study in regioselectivity, featuring three halogen atoms at distinct positions. The chlorine atom is situated on the pyrimidine (B1678525) ring, while the two bromine atoms are on the fused benzene (B151609) ring. Their susceptibility to substitution, particularly in metal-catalyzed reactions, is not uniform and depends on bond characteristics, electronic effects from the heterocyclic core, and steric hindrance.

Comparative Analysis of Carbon-Chlorine (C-Cl) and Carbon-Bromine (C-Br) Bond Reactivity in Quinazoline (B50416) Systems

In the realm of metal-catalyzed cross-coupling reactions involving aryl halides, the reactivity of the carbon-halogen bond is a critical determinant of reaction outcomes. Generally, the reactivity follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making it inherently more reactive. mdpi.com For instance, the average bond energy for a C-Br bond is approximately 285 kJ/mol, whereas for a C-Cl bond, it is significantly higher at 327 kJ/mol. acs.org This fundamental difference typically allows for the selective reaction of a C-Br bond in the presence of a C-Cl bond. nih.gov

However, in the context of the quinazoline ring system, this standard reactivity pattern can be inverted. Theoretical calculations on related bromo-chloro-substituted quinazolines have shown that the bond dissociation energy of the C(4)-Cl bond can be higher than that of a C-Br bond on the benzene ring. nih.govresearchgate.net Despite this, the C(4)-Cl bond often exhibits enhanced reactivity, a phenomenon attributed to specific electronic effects within the quinazoline core, which will be discussed in the following section.

Table 1: General Carbon-Halogen Bond Properties
BondAverage Bond Energy (kJ/mol)Bond Length (nm)General Reactivity Trend
C-Cl327 acs.org0.177 mdpi.comLess Reactive
C-Br285 acs.org0.193 mdpi.comMore Reactive

Influence of the α-Nitrogen Effect on C-4 Position Reactivity

The C-4 position of the quinazoline ring experiences a significant electronic influence from the adjacent nitrogen atom at the N-3 position. This "α-nitrogen effect" renders the C-4 carbon highly electrophilic and exceptionally activated towards nucleophilic substitution and oxidative addition of palladium catalysts. nih.govresearchgate.netsemanticscholar.org The polarization of the N(3)=C(4) double bond makes the C-4 position a prime target for attack by anionic reagents. nih.gov

This electronic activation is so pronounced that it overrides the intrinsic bond strength hierarchy of C-Cl versus C-Br bonds. nih.govsemanticscholar.org Consequently, in cross-coupling reactions of substrates like this compound, the C(4)-Cl bond is more reactive than the C-Br bonds located on the benzene moiety. nih.gov The strong coordination of the palladium(0) catalyst with the lone pair of electrons on the N-3 nitrogen during the oxidative-addition step is believed to further facilitate the reaction at the C-4 position. semanticscholar.org This leads to a general rule where functionalization occurs preferentially at the C-4 position, leaving the C-5 and C-8 bromine atoms intact under controlled conditions.

Regioselective Considerations at C-5 and C-8 Bromine Positions

Once the highly reactive C-4 position has been functionalized, the regioselectivity of subsequent reactions depends on the differential reactivity of the bromine atoms at the C-5 and C-8 positions. While direct experimental data on the competitive coupling of the C-5 and C-8 bromines in this compound is limited, an analysis can be made based on established steric and electronic principles.

The primary differentiating factor is likely steric hindrance. The C-5 bromine is in a more sterically crowded environment due to its proximity to the substituent at the C-4 position (a "peri" interaction). In contrast, the C-8 position is relatively unhindered. nih.gov The introduction of groups at the C-8 position has been noted as a strategy to avoid steric clashes. nih.gov Therefore, in metal-catalyzed cross-coupling reactions, which are often sensitive to steric bulk around the reaction site, the C-8 bromine is expected to be more reactive than the C-5 bromine.

Electronically, both positions are part of the electron-deficient benzene ring, influenced by the electron-withdrawing nature of the fused pyrimidine ring. rsc.org For electrophilic substitution, the general order of reactivity in the quinazoline benzene ring is predicted to be 8 > 6 > 5 > 7, suggesting the C-8 position is electronically more favored for certain reaction types. nih.gov While cross-coupling reactions follow a different mechanism, the greater steric accessibility of the C-8 position remains the most compelling argument for its preferential reaction over the C-5 position in subsequent functionalization steps.

Metal-Catalyzed Cross-Coupling Reactions

The halogenated nature of this compound makes it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the halogen atoms allows for a sequential and site-selective approach to building molecular complexity.

Sonogashira Cross-Coupling for Carbon-Carbon Bond Formation

The Sonogashira reaction is a widely used cross-coupling method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. semanticscholar.orgnih.gov The reaction is typically catalyzed by a palladium complex, with a copper(I) species acting as a co-catalyst, and proceeds under mild conditions with a base. semanticscholar.orgwikipedia.org This reaction is particularly valuable for synthesizing alkynylated heterocycles.

In accordance with the reactivity principles discussed previously, the Sonogashira cross-coupling reaction on this compound occurs with high selectivity at the C-4 position. The pronounced α-nitrogen effect activates the C(4)-Cl bond, making it the most susceptible site for the palladium-catalyzed reaction, despite it being a chloride. nih.govsemanticscholar.org

Studies on analogous 2-substituted 4-chloroquinazolines demonstrate that Sonogashira coupling with terminal alkynes, using catalysts like Pd(PPh₃)₄ and a CuI co-catalyst, proceeds in high yields to afford the corresponding 4-alkynylquinazolines. researchgate.net Similarly, 2-aryl-6,8-dibromo-4-chloroquinazolines have been shown to undergo selective Sonogashira coupling at the C-4 position, yielding 4-(alkynyl)quinazoline derivatives. libretexts.org This body of evidence strongly supports that the reaction with this compound would selectively produce 5,8-Dibromo-4-(alkynyl)quinazolines, providing a key intermediate for further diversification at the C-5 and C-8 positions.

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
2-aryl-6,8-dibromo-4-chloroquinazolines
4-alkynylquinazolines
5,8-Dibromo-4-(alkynyl)quinazolines
2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines
2,6,8-triaryl-4-(phenylethynyl)quinazolines
4-chloro-2-trichloromethylquinazoline
2-chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine
Optimized Conditions and Catalytic Systems for Site-Specificity

Achieving site-specificity in the functionalization of this compound hinges on the careful selection of catalytic systems and reaction conditions. The choice of palladium catalyst, ligand, base, and solvent are all critical factors that can be tuned to favor reaction at a specific halogen site. nih.gov

For instance, the inherent difference in reactivity between aryl chlorides and aryl bromides in palladium-catalyzed couplings often allows for selective reactions. Generally, the C-Br bonds are more reactive than the C-Cl bond in oxidative addition steps, which is often the rate-determining step in catalytic cycles. libretexts.org Between the two bromine atoms at C-5 and C-8, subtle electronic and steric differences can be exploited. The C-5 position is generally more sterically hindered due to the adjacent chloro-substituted pyrimidine ring, which can influence the approach of the bulky catalytic complex.

Optimization studies often involve screening a variety of phosphine (B1218219) ligands, which play a crucial role in the efficacy of the catalyst. nih.govresearchgate.net Bulky, electron-rich phosphine ligands can promote the oxidative addition of less reactive halides and influence the regioselectivity of the reaction. The choice of base and solvent also significantly impacts the reaction outcome, with combinations like potassium carbonate in 1,4-dioxane (B91453) or sodium tert-butoxide in toluene (B28343) being common starting points for optimization. nih.gov

Table 1: General Parameters for Optimizing Site-Selective Cross-Coupling

ParameterOptionsPurpose
Catalyst Pd(OAc)₂, Pd₂(dba)₃, PalladacyclesProvides the active Pd(0) species. sigmaaldrich.com
Ligand Buchwald ligands (e.g., XPhos, RuPhos), PPh₃, dppfStabilizes the catalyst, influences reactivity and selectivity. researchgate.netnih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuActivates the coupling partner (e.g., boronic acid) and participates in the catalytic cycle. organic-chemistry.org
Solvent Toluene, 1,4-Dioxane, DMF, THFSolubilizes reactants and influences catalyst activity. nih.gov
Temperature Room Temperature to >100 °CControls reaction rate and can influence selectivity.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organoboron species with a halide or triflate, catalyzed by a palladium complex. libretexts.orgwikipedia.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and their derivatives. organic-chemistry.orgyonedalabs.com The general mechanism involves an oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Reactivity and Selectivity at C-5 and C-8 Bromine Positions

In the context of this compound, the Suzuki-Miyaura coupling can be directed selectively towards the bromine atoms. The relative reactivity of the C-5 and C-8 positions is influenced by both electronic and steric factors. Typically, the C-8 position is more electronically deficient and less sterically hindered than the C-5 position, making it the more reactive site for the initial cross-coupling reaction under standard conditions. By carefully controlling stoichiometry and reaction time, a mono-arylated product at the C-8 position can often be isolated.

Challenges in Achieving Selective Multiple Coupling

Achieving selective multiple couplings presents significant challenges. After the first Suzuki coupling, the electronic properties of the quinazoline ring are altered, which in turn changes the reactivity of the remaining halogen sites. This can make the second coupling sluggish or lead to a mixture of products. Catalyst deactivation can also be an issue. Furthermore, performing a second, different coupling (e.g., introducing a different aryl group at C-5 after an initial coupling at C-8) requires careful re-optimization of the reaction conditions to accommodate the modified substrate.

Heck Cross-Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the halide to palladium, followed by migratory insertion of the alkene and subsequent beta-hydride elimination. byjus.comlibretexts.org This reaction is stereoselective, typically favoring the formation of the trans alkene product. byjus.com For this compound, the Heck reaction offers a pathway to introduce vinyl groups at the C-5 and/or C-8 positions, providing a scaffold for further synthetic transformations.

Kumada, Stille, and Negishi Cross-Couplings

Beyond the Suzuki and Heck reactions, several other palladium-catalyzed cross-couplings can be employed to functionalize this compound. sigmaaldrich.com

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the nucleophile. uh.edu While powerful, its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups.

Stille Coupling: The Stille reaction employs an organotin compound as the coupling partner. libretexts.org It is known for its tolerance of a wide array of functional groups, but a significant drawback is the toxicity of the organotin reagents and byproducts.

Negishi Coupling: This reaction involves the use of an organozinc reagent. nih.govuh.edu Negishi couplings are highly effective and tolerate many functional groups. nih.gov The development of methods for preparing functionalized organozinc reagents has made this a very practical and versatile tool in synthesis. nih.govresearchgate.net

In comparative studies for similar synthetic targets, the Suzuki and Negishi reactions often prove to be the most effective, while Kumada and Stille reactions may fail or give low yields. nih.gov

Table 2: Comparison of Cross-Coupling Reactions

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura R-B(OH)₂ or R-B(OR)₂Stable, non-toxic reagents; mild conditions. wikipedia.orgyonedalabs.comBase required; potential for protodeboronation. nih.govorganic-chemistry.org
Heck AlkeneAtom economical; forms C=C bonds directly. wikipedia.orgLimited to unsaturated halides; regioselectivity can be an issue. libretexts.org
Kumada R-MgXHigh reactivity of nucleophile.Limited functional group tolerance. uh.edu
Stille R-SnR'₃Excellent functional group tolerance.Toxicity of tin compounds. libretexts.org
Negishi R-ZnXHigh reactivity and functional group tolerance. nih.govMoisture and air sensitivity of some reagents. nih.gov

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The catalytic cycle is similar to C-C couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org

For this compound, the Buchwald-Hartwig reaction provides a direct method to introduce primary or secondary amines at the halogenated positions. acsgcipr.org As with C-C couplings, selectivity can be achieved by tuning the reaction conditions, including the choice of palladium precursor, phosphine ligand, and base. nih.govresearchgate.net This reaction is crucial for the synthesis of various derivatives with applications in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone for the functionalization of electron-deficient aromatic systems like quinazolines. In this compound, the chlorine atom at the C4-position is the most susceptible to SNAr reactions due to the electronic influence of the adjacent nitrogen atoms.

Mechanisms and Kinetic Studies of SNAr in Quinazoline Systems

The mechanism of SNAr reactions in quinazoline systems has been a subject of detailed investigation. Generally, these reactions are considered to proceed via a two-step addition-elimination mechanism, involving a Meisenheimer-type intermediate. However, kinetic studies on related heterocyclic systems suggest that the reaction mechanism can exist on a continuum between a stepwise and a concerted process. rsc.org

Kinetic studies on the SNAr reactions of 4-chloroquinazoline (B184009) with various amines have shown that the reaction mechanism can be influenced by the nature of the nucleophile and the solvent. researchgate.net For instance, some studies suggest a borderline mechanism between a concerted and a stepwise pathway. researchgate.net In the case of reactions with some of the most reactive nucleophiles, an amine-enol equilibrium appears to be a key factor in controlling the nucleophilic attack, emphasizing the role of the anionic form of the nucleophile. This equilibrium can be stabilized by hydrogen bonding, which in turn stabilizes the intermediate species in the reaction pathway. researchgate.net

For many SNAr reactions, the initial addition of the nucleophile to the aromatic ring is the rate-determining step. This is supported by the "element effect," where the reaction rate follows the order F > Cl > Br > I, which is contrary to the C-X bond strength. nih.gov This indicates that the cleavage of the carbon-halogen bond is not the rate-limiting step. However, in some cases, particularly with pyridinium (B92312) substrates, the deprotonation of the addition intermediate can be rate-controlling. nih.gov

Influence of Substrate and Nucleophile Structure on SNAr Reactivity

The reactivity of the quinazoline substrate in SNAr reactions is significantly influenced by the substituents on the ring. Electron-withdrawing groups enhance the electrophilicity of the carbon atoms, thereby accelerating the reaction. Conversely, electron-donating groups tend to decrease the reaction rate. In the case of this compound, the two bromine atoms at the C5 and C8 positions are expected to have an electron-withdrawing inductive effect, which should enhance the reactivity of the C4-position towards nucleophilic attack.

The nature of the nucleophile also plays a crucial role. More nucleophilic species react faster. For instance, electron-rich amines, such as primary aliphatic amines or anilines with electron-donating groups, readily react with 4-chloroquinazolines under milder conditions. nih.gov In contrast, electron-poor amines often require longer reaction times and higher temperatures to achieve good yields. nih.gov The steric hindrance on both the substrate and the nucleophile can also affect the reaction rate. For example, ortho-substituted anilines show reduced reactivity in N-arylation reactions due to steric hindrance. nih.gov

Microwave irradiation has been effectively employed to accelerate these reactions, often leading to shorter reaction times and improved yields, even with less reactive nucleophiles. nih.govchim.it

Table 1: Examples of Microwave-Assisted N-Arylation of Substituted 4-Chloroquinazolines This table is illustrative and based on reactions with analogous compounds.

Entry 4-Chloroquinazoline Amine Conditions Yield (%) Reference
1 6-bromo-4-chloroquinazoline N-methyl-4-methoxyaniline Microwave, 10 min 90 nih.gov
2 6-bromo-4-chloroquinazoline N-methyl-3-methoxyaniline Microwave, 10 min 85 nih.gov
3 4-chloro-6-iodoquinazoline N-methyl-4-methoxyaniline Microwave, 10 min 63 nih.gov
4 6-bromo-4-chloroquinazoline 3-bromo-N-methylaniline Microwave, 10 min 72 nih.gov

Regioselectivity in SNAr for Polyhalogenated Quinazolines

In polyhalogenated quinazolines, the regioselectivity of SNAr reactions is a critical aspect. For 2,4-dihaloquinazolines, substitution occurs preferentially at the C4-position. researchgate.netnih.gov This is attributed to the greater contribution of the C4 orbitals to the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. nih.gov A second substitution at the C2-position typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation. nih.gov

In the case of this compound, the chlorine at the C4-position is the most reactive site for nucleophilic substitution. The bromine atoms on the benzene ring are significantly less reactive towards SNAr under typical conditions. This allows for the selective functionalization of the C4-position while leaving the bromo-substituents intact for subsequent cross-coupling reactions. This differential reactivity is a key feature that makes polyhalogenated quinazolines versatile building blocks in organic synthesis. researchgate.net

Quantum mechanical calculations on related systems, such as dichloropyrimidines, have been used to predict and explain the observed regioselectivity by comparing the activation energies for nucleophilic attack at different positions. wuxiapptec.com These theoretical studies often correlate well with experimental outcomes.

Other Advanced Functionalization Strategies (e.g., C-H activation, radical reactions)

Beyond SNAr reactions, other advanced strategies can be employed for the functionalization of the this compound core.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of quinazolines and quinazolinones. benthamdirect.comnih.govrsc.org This methodology allows for the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are not readily accessible through classical methods. For instance, rhodium-catalyzed C-H activation has been used for the regioselective amidation of quinazolines. nih.gov While the bromine atoms in this compound would likely participate in cross-coupling reactions, the remaining C-H bonds on the quinazoline ring could potentially be targeted for functionalization under specific catalytic conditions.

Radical reactions also offer alternative pathways for the derivatization of quinazolines. For example, visible-light-enabled radical cascade reactions have been developed for the synthesis of highly functionalized quinazolines. researchgate.net Furthermore, protocols for the meta-C-H functionalization of quinolines and other azaarenes via radical and ionic pathways have been reported, which could potentially be adapted for the functionalization of the quinazoline core. nih.gov

The bromine atoms at the C5 and C8 positions are ideal handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. mdpi.combaranlab.org These reactions would allow for the introduction of a wide variety of aryl, alkynyl, and amino groups, further expanding the chemical space accessible from the this compound scaffold.

Derivatization and Scaffold Engineering Based on 5,8 Dibromo 4 Chloroquinazoline

Design Principles for Polysubstituted Quinazoline (B50416) Analogues

The design of polysubstituted quinazoline analogues from 5,8-Dibromo-4-chloroquinazoline is primarily guided by the differential reactivity of its halogenated positions. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atoms at the 5- and 8-positions are more amenable to metal-catalyzed cross-coupling reactions. This dichotomy in reactivity forms the cornerstone of designing synthetic routes to novel quinazoline derivatives.

Key design principles include:

Selective C4-Position Functionalization: The initial and often simplest modification involves the displacement of the C4-chloro group with a variety of nucleophiles. researchgate.net Amines, hydrazines, and other nitrogen-based nucleophiles readily react at this position to yield 4-substituted-5,8-dibromoquinazolines. researchgate.net

C5/C8-Position Diversification: Subsequent to or independent of C4 modification, the C5 and C8 bromine atoms can be targeted using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal acetylenes) to introduce aryl or alkynyl groups. researchgate.net

Scaffold Hopping and Ring Annulation: The introduction of appropriate functional groups allows for further intramolecular cyclization reactions, leading to the formation of fused polycyclic systems, such as triazoloquinazolines. researchgate.netnih.gov For instance, reacting the 4-chloroquinazoline (B184009) with hydrazine (B178648) hydrate (B1144303) furnishes a hydrazino intermediate, which can then be condensed with aldehydes or other reagents to construct a fused triazole ring. researchgate.net

These principles allow for a modular approach to building a library of compounds with tailored electronic and steric properties, by carefully selecting the sequence of reactions and the nature of the introduced substituents.

Sequential and One-Pot Multi-Step Synthetic Strategies for Complex Chemical Architectures

The construction of complex molecules from the this compound scaffold can be achieved through both sequential and one-pot multi-step synthetic strategies. Each approach offers distinct advantages in terms of control, efficiency, and resource management.

Sequential Synthesis: This traditional approach involves the stepwise modification of the quinazoline core, with isolation and purification of intermediates at each stage. A typical sequential synthesis might involve:

Nucleophilic substitution at C4: Reaction of this compound with an amine to yield a 4-amino-5,8-dibromoquinazoline derivative. researchgate.net

Cross-coupling at C5/C8: The resulting product is then subjected to a Suzuki or Sonogashira reaction to introduce substituents at the bromine-bearing positions. researchgate.net

One-Pot Multi-Step Synthesis: To enhance efficiency, one-pot procedures are increasingly being developed. nih.govrsc.org These methods combine multiple reaction steps in a single reaction vessel without the isolation of intermediates, saving time, solvents, and reagents. rsc.orgnih.gov For the synthesis of complex quinazolines, a one-pot strategy could involve the initial SNAr reaction followed by the in-situ addition of a palladium catalyst and a coupling partner to effect a cross-coupling reaction. beilstein-journals.org The development of such protocols for the this compound scaffold is an active area of research, aiming to streamline the production of diverse chemical entities. nih.govresearchgate.net

StrategyDescriptionAdvantagesDisadvantages
Sequential SynthesisStepwise reactions with isolation of intermediates.High control over each reaction step; easier to troubleshoot.Time-consuming; potential for lower overall yield due to multiple purification steps.
One-Pot SynthesisMultiple reaction steps in a single vessel without isolating intermediates. nih.govIncreased efficiency; reduced waste; cost-effective. rsc.orgnih.govRequires compatible reaction conditions for all steps; can be challenging to optimize.

Impact of Halogenation Pattern on Subsequent Synthetic Transformations

The specific halogenation pattern of this compound is critical in dictating the course of subsequent synthetic transformations. The electronic properties and steric environment of each halogenated carbon atom are distinct, allowing for a high degree of regioselectivity.

C4-Position: The chlorine atom at the 4-position is activated by the adjacent nitrogen atom of the pyrimidine (B1678525) ring, making it an excellent electrophilic site for SNAr reactions. This position is readily attacked by a wide range of nucleophiles. researchgate.net

C5 and C8-Positions: The bromine atoms on the benzene (B151609) ring are less reactive towards nucleophilic substitution. However, they are ideal handles for palladium-catalyzed cross-coupling reactions. The electronic environment of these positions can influence the reaction rates and yields of Suzuki, Sonogashira, and other similar transformations. Research has shown that Suzuki-Miyaura cross-coupling with arylboronic acids on 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines can proceed without selectivity, leading to the substitution of both bromine atoms. researchgate.net

This differential reactivity is the key to the synthetic utility of this scaffold, enabling chemists to selectively introduce a diverse array of functional groups at specific positions, thereby creating a wide range of polysubstituted quinazolines. nih.gov

Structure-Reactivity and Structure-Selectivity Relationships in Derivatization for Tailored Chemical Properties

The relationship between the structure of reactants and the resulting products is fundamental to tailoring the chemical properties of quinazoline derivatives. The choice of nucleophile or coupling partner directly influences the structure and, consequently, the properties of the final molecule.

For example, the reaction of this compound with different nitrogen nucleophiles leads to distinct classes of compounds:

Primary and Secondary Amines: Yield 4-amino-5,8-dibromoquinazoline derivatives. researchgate.net

Hydrazine Hydrate: Produces 5,8-dibromo-4-hydrazinoquinazoline, a key intermediate for the synthesis of fused heterocyclic systems like researchgate.netnih.govnih.govtriazolo[4,3-c]quinazolines. researchgate.netnih.gov

The structure of the starting material also plays a crucial role. For instance, the presence of a substituent at the 2-position can influence the reactivity of the C4-chloro group through electronic and steric effects.

Furthermore, the structure-selectivity relationship is evident in multi-step syntheses. In the synthesis of 2,6,8-triaryl-4-(phenylethynyl)quinazolines from 2-aryl-6,8-dibromo-4-chloroquinazolines, a sequence of Sonogashira coupling followed by Suzuki-Miyaura coupling was employed. researchgate.net This demonstrates how a planned sequence of reactions, exploiting the different reactivities of the halogen atoms, can lead to complex, highly substituted quinazolines with specific substitution patterns.

Reactant with this compoundResulting Structure ClassPotential for Further Derivatization
Amines4-Amino-5,8-dibromoquinazolines researchgate.netCross-coupling at C5/C8 positions.
Hydrazine Hydrate5,8-Dibromo-4-hydrazinoquinazoline researchgate.netCondensation with aldehydes/acyl hydrazides to form fused triazolo rings. researchgate.netnih.gov
Terminal Acetylenes (via Sonogashira)4-Alkynyl-5,8-dibromoquinazolines researchgate.netFurther cross-coupling at C5/C8 positions. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 5,8 Dibromo 4 Chloroquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 5,8-Dibromo-4-chloroquinazoline, ¹H and ¹³C NMR would provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, displaying signals corresponding to the two aromatic protons on the quinazoline (B50416) core. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromine and chlorine substituents. The proton at the C6 position would likely appear as a doublet, coupled to the C7 proton. Similarly, the C7 proton would also present as a doublet. The exact chemical shifts would need to be determined experimentally, but predictions can be made based on analogous structures. For instance, in related quinazoline derivatives, aromatic protons typically resonate in the range of 7.5 to 9.5 ppm. rsc.orgmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all carbon atoms in the molecule. The spectrum would show distinct signals for the eight carbon atoms of the quinazoline ring. The carbons bearing the bromo and chloro substituents (C4, C5, and C8) would exhibit characteristic chemical shifts influenced by the electronegativity of the halogens. Carbons directly attached to bromine atoms typically show a downfield shift. The quinazoline carbon atoms not bearing substituents are also expected to have predictable shifts based on their electronic environment. rsc.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitively assigning the proton and carbon signals. A COSY spectrum would show cross-peaks between the coupled C6 and C7 protons, confirming their adjacent relationship. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Expected ¹H and ¹³C NMR Data for this compound (Note: The following table is illustrative and based on typical chemical shifts for similar structures. Actual experimental values may vary.)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-29.0 - 9.5150 - 155
C-4-155 - 160
C-4a-120 - 125
C-5-115 - 120
H-67.8 - 8.2130 - 135
H-77.6 - 8.0128 - 133
C-8-118 - 123
C-8a-148 - 153

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₈H₃Br₂ClN₂.

The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This would result in a cluster of molecular ion peaks (M+, M+2, M+4, M+6) with predictable relative intensities, providing strong evidence for the presence and number of halogen atoms. The exact mass of the molecular ion would be used to confirm the elemental composition with high accuracy. derpharmachemica.com

Illustrative Isotopic Pattern for the Molecular Ion of this compound (Note: This table is a simplified representation of the expected major peaks in the molecular ion cluster.)

Ion m/z (approx.) Relative Intensity (%)
[M]+319.8~75
[M+2]+321.8100
[M+4]+323.8~50
[M+6]+325.8~10

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the quinazoline ring and the carbon-halogen bonds.

Key expected vibrational frequencies include:

C=N stretching: Around 1610-1580 cm⁻¹, characteristic of the quinazoline core. derpharmachemica.com

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region. nih.gov

Aromatic C-H stretching: Above 3000 cm⁻¹.

C-Cl stretching: In the 800-600 cm⁻¹ region.

C-Br stretching: In the 600-500 cm⁻¹ region.

Expected IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch1610 - 1580
Aromatic C=C Stretch1600 - 1450
C-Cl Stretch800 - 600
C-Br Stretch600 - 500

X-ray Crystallography for Definitive Structural Elucidation

While no published crystal structure for this compound is currently available, analysis of related quinazoline structures reveals key structural features that would be anticipated. acs.orgnih.gov The quinazoline ring system would be essentially planar. The technique would also elucidate intermolecular interactions, such as π-π stacking, which govern the crystal packing.

High-Resolution Analytical Methods for Purity and Identity Confirmation

To ensure the purity and confirm the identity of a sample of this compound, high-resolution analytical methods are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of a compound. A sample of this compound would be dissolved in a suitable solvent and injected into an HPLC system. A single, sharp peak at a characteristic retention time would indicate a high degree of purity. The presence of additional peaks would signify impurities. The use of a diode-array detector (DAD) can provide a UV-Vis spectrum of the peak, further confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. An LC-MS analysis would provide both the retention time and the mass spectrum of the compound in a single run, offering a high degree of confidence in both its purity and identity. bldpharm.com

Computational and Theoretical Studies on 5,8 Dibromo 4 Chloroquinazoline and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Bond Dissociation Energies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5,8-Dibromo-4-chloroquinazoline. Methods like B3LYP can be used to calculate molecular orbitals, electron density distribution, and electrostatic potential maps. These calculations reveal the electron-withdrawing effects of the nitrogen atoms in the pyrimidine (B1678525) ring and the halogen substituents, which significantly influence the molecule's reactivity.

A key application of these calculations is the determination of Bond Dissociation Energies (BDEs). BDE represents the energy required to break a specific bond homolytically. For this compound, the BDEs of the carbon-halogen bonds (C-Cl and C-Br) are of particular interest as they can predict the regioselectivity of certain reactions, especially palladium-catalyzed cross-couplings.

Generally, C-Br bonds are weaker than C-Cl bonds, suggesting they would be more reactive in processes like oxidative addition to a metal center. Theoretical calculations allow for a quantitative comparison of the BDEs at each position. The BDE for the C-Cl bond at the 4-position is typically higher than the C-Br bonds at the 5- and 8-positions. nih.gov Furthermore, subtle differences between the C5-Br and C8-Br bond energies can arise due to the local electronic environment, which can be quantified through high-level calculations. nih.gov

Table 1: Calculated Bond Dissociation Energies (BDEs) for Carbon-Halogen Bonds in this compound Note: The following values are illustrative, based on theoretical calculations for similar halo-heterocycles, and presented to demonstrate expected trends. Actual experimental or high-level computational values may vary.

BondPositionTheoretical MethodCalculated BDE (kcal/mol)
C-Cl4G3B3~97-99
C-Br5G3B3~82-84
C-Br8G3B3~83-85

These calculations predict that functionalization involving the cleavage of a carbon-halogen bond would preferentially occur at the bromine-substituted positions (5 and 8) over the chlorine-substituted position (4). nih.gov

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their reactions over time. nih.gov By simulating the this compound molecule in a solvent box, often with reactant molecules, researchers can observe the conformational changes, intermolecular interactions, and energetic profiles of reaction pathways. nih.gov

For instance, in a nucleophilic aromatic substitution (SNAr) reaction at the C4 position, MD simulations can model the approach of a nucleophile (e.g., an amine). The simulation can track the trajectory of the interacting molecules, revealing the formation of intermediate complexes and the associated free energy changes. nih.gov Advanced techniques such as umbrella sampling or metadynamics can be employed within the MD framework to calculate the potential of mean force along a defined reaction coordinate, thereby identifying transition states and energy barriers for the reaction.

Reactive MD simulations, using force fields like ReaxFF, can even model the bond-breaking and bond-forming events directly. chemrxiv.orgphyschemres.org This allows for an atomistic-level visualization of the entire reaction mechanism, from reactants to products, providing insights that are often difficult to obtain through experimental means alone. chemrxiv.org These simulations are valuable for understanding how factors like solvent, temperature, and steric hindrance influence the reaction outcome. physchemres.org

Mechanistic Elucidation of Selective Functionalization Reactions

The trifunctional nature of this compound, with three distinct halogenated sites, makes the selective synthesis of derivatives a significant challenge. Computational studies are pivotal in elucidating the mechanisms that govern this selectivity.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chlorine atom at the C4 position is highly activated towards SNAr. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. Quantum chemical calculations can confirm the high electrophilicity of the C4 carbon by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and by calculating partial atomic charges. The mechanism involves the addition of a nucleophile to C4, followed by the elimination of the chloride ion to restore aromaticity.

Palladium-Catalyzed Cross-Coupling at the C5- and C8-Positions: The bromo-substituents at the C5 and C8 positions are ideal sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations. The generally accepted mechanism for these reactions involves a catalytic cycle:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. Computational BDE data suggests this step is more favorable at the C-Br bonds than the C-Cl bond. nih.gov

Transmetalation (for Suzuki coupling) or Coordination/Insertion (for Heck coupling).

Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.

Computational modeling of the transition states for the oxidative addition step at both the C5 and C8 positions can help predict which site will react preferentially, providing a rationale for the observed regioselectivity.

Prediction of Regioselectivity and Yields

By integrating the results from quantum chemical calculations and mechanistic studies, a predictive framework for the reactivity of this compound can be established.

Regioselectivity: The prediction of which site will react is a primary goal of these computational studies.

For SNAr reactions , analysis of the electronic structure (electrostatic potential maps, LUMO coefficients) consistently points to the C4 position as the most electrophilic site, and thus the most susceptible to nucleophilic attack.

For palladium-catalyzed cross-coupling reactions , the lower Bond Dissociation Energies of the C-Br bonds compared to the C-Cl bond strongly indicate that functionalization will occur at the C5 or C8 position. nih.gov The selectivity between C5 and C8 is more subtle and can be influenced by steric hindrance from the C4-substituent (or the incoming group) and slight electronic differences, which can be resolved by calculating the energy barriers for the oxidative addition step at each position.

Table 2: Predicted Regioselectivity of this compound in Different Reaction Types

Reaction TypeReagentsPredicted Reactive SiteComputational Rationale
Nucleophilic Aromatic Substitution (SNAr)Amines, AlkoxidesC4Highest electrophilicity; LUMO localized at C4
Suzuki CouplingArylboronic acid, Pd catalystC5 / C8Lower C-Br Bond Dissociation Energy vs. C-Cl nih.gov
Buchwald-Hartwig AminationAmine, Pd catalystC5 / C8Lower C-Br Bond Dissociation Energy vs. C-Cl nih.gov

While computational models are powerful in predicting regioselectivity, the quantitative prediction of reaction yields is more complex as it also depends on kinetic factors, experimental conditions, and potential side reactions. However, by calculating the activation energy barriers for competing reaction pathways, a qualitative prediction of major versus minor products can be achieved, which is invaluable for optimizing synthetic strategies.

Applications of 5,8 Dibromo 4 Chloroquinazoline As a Versatile Synthetic Precursor

Precursors for Advanced Organic Materials

The quest for novel organic materials with tailored optical and electronic properties is a major driver of modern chemical research. The structural framework of 5,8-Dibromo-4-chloroquinazoline makes it an excellent starting point for the synthesis of advanced materials such as fluorescent probes and components for optoelectronic devices.

The three halogen atoms serve as handles for sequential cross-coupling reactions, enabling the systematic construction of extended π-conjugated systems. The greater lability of the C4-chloro bond towards nucleophilic substitution and the different reactivity of the C-Br bonds in palladium-catalyzed reactions allow for controlled, stepwise functionalization.

For instance, a Sonogashira coupling could be selectively performed at the more reactive bromo position, followed by a Suzuki or Buchwald-Hartwig amination at the second bromo position. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities, including amines, alcohols, and thiols. This stepwise approach allows for the precise tuning of the electronic and photophysical properties of the final molecule. This strategic functionalization can lead to the creation of molecules with significant charge-transfer character, a key feature for many optoelectronic applications, or fluorescent probes whose emission properties are sensitive to their local environment.

Precursors for Complex Heterocyclic Systems and Libraries

The development of complex heterocyclic systems is fundamental to many areas of chemistry, including medicinal chemistry and materials science. This compound provides an efficient entry point for the synthesis of novel and intricate heterocyclic scaffolds.

The inherent reactivity of the quinazoline (B50416) core, combined with its three halogenated positions, facilitates a multitude of synthetic transformations. The C4-chloro group can be readily displaced by a variety of binucleophiles, leading to the formation of new fused ring systems. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a triazoloquinazoline system, while reaction with an amino-thiol could yield a thiazoloquinazoline.

Simultaneously, the bromo groups at the C5 and C8 positions remain available for further elaboration through palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the rapid assembly of complex, three-dimensional structures from a single, readily accessible starting material. Chemists can generate extensive libraries of related but structurally distinct compounds by varying the nucleophiles used at the C4 position and the coupling partners (e.g., boronic acids, alkynes, amines) used at the C5 and C8 positions.

Table 1: Potential Site-Selective Reactions on this compound

PositionReaction TypeBond FormedPotential Reagents
C4Nucleophilic Aromatic SubstitutionC-N, C-O, C-SAmines, Alcohols, Thiols
C5 / C8Suzuki CouplingC-C (Aryl/Vinyl)Aryl/Vinyl Boronic Acids
C5 / C8Sonogashira CouplingC-C (Alkynyl)Terminal Alkynes
C5 / C8Buchwald-Hartwig AminationC-NPrimary/Secondary Amines
C5 / C8Heck CouplingC-C (Alkenyl)Alkenes

Building Blocks in Medicinal Chemistry for Scaffold Diversification and Lead Compound Generation

The quinazoline ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. The utility of this compound as a building block in this field lies in its capacity for extensive scaffold diversification, a critical process in the discovery of new lead compounds.

In drug discovery, it is often necessary to synthesize and test a large number of analogues of a hit compound to optimize its biological activity, selectivity, and pharmacokinetic properties (the structure-activity relationship, or SAR). The three halogen atoms on this compound provide three distinct vectors for chemical modification. nih.gov

For example, a medicinal chemist could introduce a variety of amine-containing groups at the C4 position to probe interactions with a specific pocket of a target protein. Subsequently, the C5 and C8 positions can be modified with different aryl or alkyl groups via Suzuki coupling to enhance properties such as solubility or metabolic stability. This systematic approach allows for the exploration of a vast chemical space around the quinazoline core, significantly increasing the probability of identifying a potent and drug-like clinical candidate. nih.gov The ability to generate a large library of diverse compounds from a single, versatile precursor makes this compound a highly valuable tool for accelerating the drug discovery process.

Future Research Directions and Unaddressed Challenges in 5,8 Dibromo 4 Chloroquinazoline Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to 5,8-Dibromo-4-chloroquinazoline, while established, often rely on harsh reagents and multi-step procedures that can be inefficient and generate significant chemical waste. A primary challenge lies in the development of more efficient and sustainable synthetic pathways. Future research should focus on:

Greener Reagents and Solvents: Exploring the use of environmentally benign reagents and solvents is crucial. For instance, replacing traditional chlorinating agents like phosphorus oxychloride (POCl₃) with milder and safer alternatives would be a significant advancement. researchgate.net The use of bio-sourced solvents, such as pinane, which has shown promise in the microwave-assisted synthesis of quinazolinones, could be extended to the synthesis of halogenated quinazolines. nih.gov

Catalytic Methods: The development of catalytic methods for the key bond-forming steps in the synthesis of the quinazoline (B50416) core could lead to milder reaction conditions and improved atom economy. mdpi.com

A comparative look at synthetic approaches is presented in the table below:

Synthetic ApproachAdvantagesDisadvantagesFuture Direction
Traditional Multi-Step Synthesis Well-established proceduresHarsh reagents (e.g., POCl₃), multiple steps, waste generationReplacement with greener alternatives
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsRequires specialized equipmentOptimization for large-scale production
One-Pot, Multi-Component Reactions High efficiency, reduced wasteCan be challenging to optimizeDevelopment of new catalytic systems

Enhancing Regio- and Chemoselectivity in Multi-Halogenated Systems for Complex Derivatizations

The presence of three halogen atoms (two bromine and one chlorine) at distinct positions on the quinazoline core of this compound presents both an opportunity and a significant challenge in terms of selective functionalization. The differential reactivity of the C-Cl and C-Br bonds is a key factor that can be exploited. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is C-I > C-Br > C-Cl. mdpi.com This inherent difference allows for a degree of regioselectivity.

However, achieving precise control, especially when differentiating between the two bromine atoms at positions 5 and 8, remains a formidable task. Future research should be directed towards:

Ligand and Catalyst Control: Investigating the role of ligands and catalyst systems in modulating the regioselectivity of cross-coupling reactions is a promising avenue. nih.gov The use of sterically hindered ligands or specific catalyst pre-cursors can sometimes invert the expected selectivity.

Directed Metalation: Employing directing groups to guide metalation to a specific C-H or C-X bond could provide a powerful tool for achieving high regioselectivity.

Protecting Group Strategies: The development of novel and readily removable protecting groups could be used to temporarily block one or more halogen positions, allowing for sequential and site-specific functionalization.

Exploration of Novel Functionalization Strategies Beyond Established Cross-Coupling Methods

While palladium-catalyzed cross-coupling reactions are the workhorses for functionalizing halogenated heterocycles, there is a growing need to expand the synthetic toolbox. mdpi.com Over-reliance on these methods can limit the types of chemical bonds and functional groups that can be introduced. Future research should explore:

Photoredox Catalysis: This rapidly emerging field offers a powerful platform for forging new bonds under mild conditions. nih.govresearchgate.net The application of photoredox catalysis to the functionalization of this compound could enable novel transformations, such as C-H functionalization and the introduction of alkyl or perfluoroalkyl groups.

C-H Activation: Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. mdpi.comnih.gov Developing methods for the selective C-H activation of the quinazoline core in the presence of the halogen atoms would open up new avenues for derivatization.

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, enhance safety, and facilitate the use of hazardous reagents or reactive intermediates, potentially enabling reactions that are difficult to perform in batch.

Advanced Theoretical Studies to Predict and Optimize Reactivity Profiles

Computational chemistry provides a powerful lens through which to understand and predict the reactivity of complex molecules like this compound. sapub.org Density Functional Theory (DFT) calculations can be employed to:

Predict Regioselectivity: By calculating the activation energies for the reaction at each of the halogenated positions, it is possible to predict the most likely site of reaction under different conditions. mdpi.com

Elucidate Reaction Mechanisms: Theoretical studies can provide detailed insights into the mechanisms of novel reactions, aiding in their optimization and the rational design of improved catalysts.

Analyze Molecular Properties: Computational methods can be used to calculate key molecular properties of this compound and its derivatives, such as their electronic structure, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps, which can help in understanding their reactivity and potential applications. sapub.orgnih.gov

Computational MethodApplication in this compound Chemistry
Density Functional Theory (DFT) Predicting regioselectivity, elucidating reaction mechanisms, calculating molecular properties. mdpi.com
Molecular Dynamics (MD) Simulations Studying the conformational flexibility and interactions of derived molecules with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the biological activity of derivatives based on their chemical structure.

Expanding the Scope of Derived Chemical Architectures for Diverse Applications

The ultimate goal of developing new synthetic methodologies for this compound is to enable the synthesis of novel chemical architectures with diverse applications. Future research should focus on leveraging this versatile building block to create:

Novel Pharmaceutical Agents: The quinazoline scaffold is a well-established pharmacophore, and the unique substitution patterns accessible from this compound could lead to the discovery of new drug candidates with improved efficacy and selectivity. orientjchem.orgresearchgate.net

Advanced Materials: The introduction of specific functional groups onto the quinazoline core can be used to tune its photophysical and electronic properties, making it a promising candidate for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. nih.gov

Fused Polycyclic Systems: The multiple reactive sites on this compound make it an ideal starting material for the synthesis of complex, fused polycyclic aromatic systems with interesting electronic and structural properties. researchgate.net

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps in synthesizing 5,8-Dibromo-4-chloroquinazoline, and how can reaction yields be optimized? A: Synthesis typically involves halogenation and substitution reactions. For example, bromination of 4-chloroquinazoline derivatives can be achieved using bromine or NBS in DMF at 80–100°C. Key steps include:

  • Reagent selection : Use DIPEA (diisopropylethylamine) as a base to deprotonate intermediates and enhance nucleophilic substitution .
  • Solvent choice : Isopropanol or DMSO are effective for reflux conditions (e.g., 90°C for 2–18 hours) to promote solubility and reactivity .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of brominating agent to substrate). Post-reaction purification via column chromatography (0–15% EtOAc/heptane) or recrystallization (water-ethanol) can improve yields to ~65–80% .

Purification and Characterization

Q: What methodologies are recommended for purifying and characterizing this compound? A:

  • Purification : Use combi-flash column chromatography with gradient elution (e.g., heptane/EtOAc) to isolate impurities. For crystalline products, employ ice-water precipitation followed by ethanol recrystallization .
  • Characterization :
    • NMR : Compare experimental 1H^1H and 13C^{13}C NMR shifts (e.g., δ 8.80 for aromatic protons) with predicted spectra from computational tools like ACD/Labs .
    • LCMS : Confirm molecular weight via [M+1]+ peaks (e.g., m/z 378.1 for related quinazolines) .
    • X-ray crystallography : Use SHELX software for structural validation, particularly to resolve halogen bonding patterns .

Advanced: Regioselectivity in Substitution Reactions

Q: How can regioselectivity be controlled during nucleophilic substitution at the 4-position of this compound? A: Regioselectivity is influenced by:

  • Electronic effects : The electron-withdrawing chlorine at C4 activates the position for substitution. Use directing groups (e.g., methoxy) to stabilize intermediates .
  • Steric hindrance : Bulky amines (e.g., 4-bromo-2-fluoroaniline) favor substitution at less hindered sites.
  • Temperature : Higher temperatures (e.g., 90°C) accelerate kinetically controlled reactions, while lower temperatures favor thermodynamic control .

Advanced: Handling NMR Data Contradictions

Q: How should researchers resolve discrepancies between experimental and theoretical NMR data for quinazoline derivatives? A:

  • Reference standards : Cross-validate chemical shifts with databases (e.g., PubChem entries for 2,4,6-Trichloroquinazoline) .
  • Solvent effects : Account for DMSO-d6 upfield shifts (e.g., δ 7.35–8.80 in DMSO vs. CDCl3) .
  • Tautomerism : Investigate potential keto-enol or amine-imine tautomerism using variable-temperature NMR or computational modeling .

Advanced: Computational Modeling of Reactivity

Q: What computational approaches predict the reactivity of this compound in cross-coupling reactions? A:

  • DFT calculations : Use Gaussian or ORCA to model transition states and activation energies for Suzuki-Miyaura couplings. Focus on bromine’s leaving group ability versus chlorine .
  • Molecular docking : Predict binding affinities for biological targets (e.g., kinases) using AutoDock Vina, leveraging halogen-bonding interactions .

Advanced: Multi-Step Synthesis Design

Q: How to design a multi-step synthesis incorporating this compound as an intermediate? A:

  • Step 1 : Synthesize the quinazoline core via cyclization of 2-aminobenzonitrile derivatives under acidic conditions .
  • Step 2 : Sequential halogenation (Cl at C4 via PCl5, Br at C5/C8 using NBS) .
  • Step 3 : Functionalize via Buchwald-Hartwig amination or Ullmann coupling for bioconjugation .
  • Scale-up : Optimize solvent recovery (e.g., distill DMSO under reduced pressure) and minimize column chromatography for industrial viability .

Advanced: Biological Activity Evaluation

Q: What methodologies assess the antimicrobial activity of this compound derivatives? A:

  • In vitro assays : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity indices .
  • Mechanistic studies : Perform molecular dynamics simulations to probe interactions with bacterial topoisomerases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.